molecular formula C14H10N4O3S B5564899 N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide

N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide

Cat. No.: B5564899
M. Wt: 314.32 g/mol
InChI Key: WAKOSDYHONYZTH-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide is a compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy . The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.

Preparation Methods

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide typically involves the reaction of 2,1,3-benzothiadiazole derivatives with appropriate reagents under controlled conditions. Industrial production methods may involve large-scale nitration and substitution reactions using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, in biological systems, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique photophysical and chemical properties, making it valuable for diverse applications.

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3S/c1-8-7-9(5-6-12(8)18(20)21)14(19)15-10-3-2-4-11-13(10)17-22-16-11/h2-7H,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKOSDYHONYZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=CC3=NSN=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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